pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
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Overview
Description
Pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a cyclopenta[4,5]thieno[2,3-d]pyrimidine core
Preparation Methods
The synthesis of pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves several steps. One common method includes the alkylation of 2-sulfanylidenethieno[2,3-d]pyrimidin-4(3H)-ones with the corresponding alkenyl halides . The reaction conditions typically involve the use of glacial acetic acid at room temperature or tetrahydrofuran (THF) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including electrophilic cyclization and nucleophilic substitution. For example, it reacts with 4-methoxyphenyltellurium trichloride in a regioselective manner to form angularly fused products . Common reagents used in these reactions include aryltellurium trichlorides and alkenyl halides . The major products formed from these reactions are typically polycyclic structures with additional heterocyclic rings.
Scientific Research Applications
Pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has several scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including antiviral and anticancer activities . Additionally, its unique structure makes it a valuable compound for studying the mechanisms of electrophilic cyclization and nucleophilic substitution reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The electrophilic cyclization reactions it undergoes suggest that it may interact with nucleophilic centers in biological systems, potentially leading to the formation of biologically active polycyclic structures . Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar compounds to pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate include other thieno[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
332145-26-3 |
---|---|
Molecular Formula |
C20H26N2O3S2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
pentyl 2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetate |
InChI |
InChI=1S/C20H26N2O3S2/c1-4-5-6-10-25-16(23)12-26-20-21-18-17(14-8-7-9-15(14)27-18)19(24)22(20)11-13(2)3/h2,4-12H2,1,3H3 |
InChI Key |
LRFZGXXNPJXPKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC(=C)C |
Origin of Product |
United States |
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